molecular formula C18H15FN4O4S2 B2979327 N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 899961-96-7

N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2979327
CAS No.: 899961-96-7
M. Wt: 434.46
InChI Key: IQSUMIPZNIEUOO-UHFFFAOYSA-N
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Description

N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound that belongs to the class of thienopyrazoles This compound is characterized by the presence of a fluorophenyl group, a thienopyrazole core, and an oxalamide linkage

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thienopyrazole Core: The thienopyrazole core can be synthesized by reacting 4-fluorophenylhydrazine with a suitable thieno[3,4-c]pyrazole precursor under acidic conditions.

    Oxidation: The resulting thienopyrazole intermediate is then oxidized to introduce the dioxido groups.

    Oxalamide Formation: The final step involves the reaction of the oxidized thienopyrazole with thiophen-2-ylmethylamine and oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo further oxidation to form additional dioxido groups.

    Reduction: Reduction reactions can be used to remove the dioxido groups, reverting the compound to its reduced form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional dioxido derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Biological Research: It is used as a tool compound to study the biological pathways and molecular targets involved in its mechanism of action.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to its specific combination of a thienopyrazole core, fluorophenyl group, and oxalamide linkage. This unique structure contributes to its distinct chemical properties and potential therapeutic applications.

Properties

IUPAC Name

N'-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O4S2/c19-11-3-5-12(6-4-11)23-16(14-9-29(26,27)10-15(14)22-23)21-18(25)17(24)20-8-13-2-1-7-28-13/h1-7H,8-10H2,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSUMIPZNIEUOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)F)NC(=O)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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